1-(2,2-Diethoxyethyl)isatin

Overview

Description

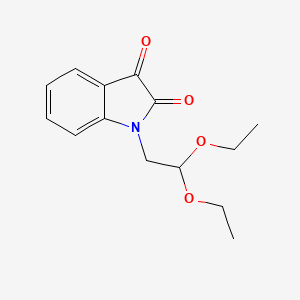

1-(2,2-Diethoxyethyl)isatin is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Recent studies highlight the potential of isatin derivatives, including 1-(2,2-Diethoxyethyl)isatin, as broad-spectrum antiviral agents. Research indicates that these compounds can inhibit various viruses, including HIV and influenza, by targeting multiple viral pathways. The unique structure of isatin allows for modifications that enhance antiviral efficacy, making it a promising candidate in drug discovery for viral infections .

Anticancer Properties

Isatin derivatives have shown significant anticancer potential. This compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that isatin derivatives can induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways involved in tumor growth .

Case Study: HDAC Inhibition

A specific study reported that certain isatin derivatives exhibited histone deacetylase (HDAC) inhibitory activity comparable to known HDAC inhibitors. This suggests that this compound could serve as a lead compound for developing new anticancer therapies targeting epigenetic regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts. It has shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Enzyme Inhibition

Research indicates that isatin derivatives can inhibit key enzymes involved in metabolic processes. For example, studies have shown that this compound can inhibit urease and α-glucosidase activities, which are critical in managing conditions like diabetes and gastric disorders. This property positions it as a potential therapeutic agent for metabolic diseases .

Neuroprotective Effects

Isatin derivatives have also been investigated for their neuroprotective effects. Preliminary studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as condensation reactions and functional group modifications are commonly employed to optimize the pharmacological properties of isatin derivatives .

Summary of Biological Activities

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-(2,2-diethoxyethyl)indole-2,3-dione |

InChI |

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-11-8-6-5-7-10(11)13(16)14(15)17/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

IXJJQRSMYADMNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(=O)C1=O)OCC |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.